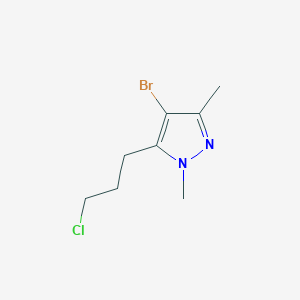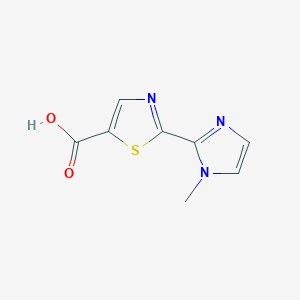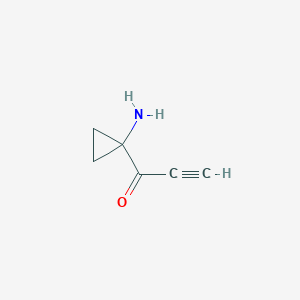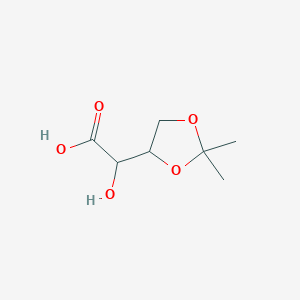
N-methylcyclobutanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methylcyclobutanesulfonamide is an organic compound with the molecular formula C₅H₁₁NO₂S It is a sulfonamide derivative, characterized by the presence of a sulfonyl functional group attached to a cyclobutane ring and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-methylcyclobutanesulfonamide can be synthesized through several methods. One common approach involves the reaction of cyclobutanesulfonyl chloride with methylamine. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction can be represented as follows:
Cyclobutanesulfonyl chloride+Methylamine→this compound+HCl
Another method involves the use of sodium sulfinates and amines in the presence of ammonium iodide (NH₄I) as a mediator. This method is environmentally friendly and tolerates a wide range of functional groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
N-methylcyclobutanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Hydrolysis: In the presence of strong acids or bases, this compound can hydrolyze to form the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. Reaction conditions typically involve mild temperatures and solvents like dichloromethane or ethanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products
Substitution: Products depend on the nucleophile used. For example, reaction with an amine can yield a new sulfonamide derivative.
Oxidation: Sulfonic acids are the major products.
Reduction: Sulfides are typically formed.
Applications De Recherche Scientifique
N-methylcyclobutanesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex sulfonamide derivatives.
Biology: The compound’s sulfonamide group is of interest due to its potential biological activity, including antibacterial and antifungal properties.
Medicine: Sulfonamides are known for their use in pharmaceuticals, and this compound may serve as a precursor for drug development.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-methylcyclobutanesulfonamide involves its interaction with biological molecules. Sulfonamides typically act by inhibiting enzymes involved in folate synthesis, such as dihydropteroate synthase. This inhibition disrupts the production of folic acid, which is essential for DNA synthesis in bacteria, leading to their antibacterial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclobutanesulfonamide: Lacks the methyl group, which may affect its reactivity and biological activity.
N-methylbenzenesulfonamide: Contains a benzene ring instead of a cyclobutane ring, leading to different chemical properties and applications.
N-methylmethanesulfonamide: Has a simpler structure with a methane group instead of a cyclobutane ring.
Uniqueness
N-methylcyclobutanesulfonamide is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties
Propriétés
Formule moléculaire |
C5H11NO2S |
|---|---|
Poids moléculaire |
149.21 g/mol |
Nom IUPAC |
N-methylcyclobutanesulfonamide |
InChI |
InChI=1S/C5H11NO2S/c1-6-9(7,8)5-3-2-4-5/h5-6H,2-4H2,1H3 |
Clé InChI |
DXGZAYWXZIQVCR-UHFFFAOYSA-N |
SMILES canonique |
CNS(=O)(=O)C1CCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Methanesulfonyl-2,6-diazaspiro[3.5]nonane](/img/structure/B13182887.png)

![2-[(Morpholin-4-yl)methyl]-1H-indole-3-carboxylic acid](/img/structure/B13182893.png)
![[1-(Chloromethyl)cyclopropyl]cyclohexane](/img/structure/B13182920.png)
![Ethyl 3-[4-(dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoate](/img/structure/B13182921.png)
![Methyl 2,4,4-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13182927.png)

![1-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}-6-azaspiro[2.5]octane](/img/structure/B13182932.png)


![3-{[1-(Chloromethyl)cyclobutyl]methyl}oxolane](/img/structure/B13182944.png)

